Phytuberin

Descripción

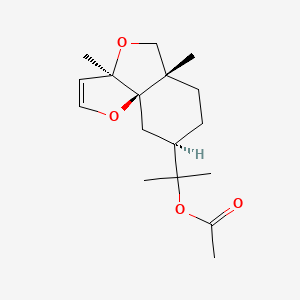

Structure

3D Structure

Propiedades

Número CAS |

37209-50-0 |

|---|---|

Fórmula molecular |

C17H26O4 |

Peso molecular |

294.4 g/mol |

Nombre IUPAC |

2-[(3aR,5aS,8R,9aR)-3a,5a-dimethyl-6,7,8,9-tetrahydro-5H-furo[2,3-i][2]benzofuran-8-yl]propan-2-yl acetate |

InChI |

InChI=1S/C17H26O4/c1-12(18)21-14(2,3)13-6-7-15(4)11-20-16(5)8-9-19-17(15,16)10-13/h8-9,13H,6-7,10-11H2,1-5H3/t13-,15+,16-,17-/m1/s1 |

Clave InChI |

YARAJYKHRCCDLG-XLNGHYISSA-N |

SMILES |

CC(=O)OC(C)(C)C1CCC2(COC3(C2(C1)OC=C3)C)C |

SMILES isomérico |

CC(=O)OC(C)(C)[C@@H]1CC[C@]2(CO[C@]3([C@]2(C1)OC=C3)C)C |

SMILES canónico |

CC(=O)OC(C)(C)C1CCC2(COC3(C2(C1)OC=C3)C)C |

Sinónimos |

phytuberin |

Origen del producto |

United States |

Foundational & Exploratory

The Discovery of Phytuberin in Solanum tuberosum: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Phytuberin, a sesquiterpenoid phytoalexin, represents a key component of the inducible defense system in potato (Solanum tuberosum). Its discovery was intrinsically linked to the investigation of the hypersensitive response, the plant's localized and rapid defense mechanism against pathogen attack. This technical guide provides an in-depth exploration of the discovery, biosynthesis, and biological activity of this compound. It includes detailed experimental protocols derived from foundational and modern research, quantitative data on its accumulation, and a review of its antifungal properties. Signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular and procedural aspects of this compound research.

Introduction: The Concept of a Phytoalexin

The concept of phytoalexins—low molecular weight, antimicrobial compounds synthesized by and accumulated in plants after exposure to microorganisms—was first formalized by Müller and Börger. These compounds are not present in healthy, unchallenged plant tissues; their production is induced as a specific defense mechanism. The discovery of this compound is a classic example of this principle, identified as a direct biochemical response of potato tubers to infection by incompatible races of the late blight pathogen, Phytophthora infestans.[1][2] The rapid accumulation of this compound at the site of infection is a hallmark of the hypersensitive response, where it is believed to contribute to the restriction of pathogen growth.[2]

The Discovery and Structure of this compound

This compound was first reported in 1971 by Varns, Kuć, and Williams as a novel terpenoid that accumulated in potato tubers exhibiting a hypersensitive (incompatible) reaction to P. infestans.[2] It was found alongside the previously identified phytoalexin, rishitin.

Chemically, this compound (CAS 37209-50-0) is a sesquiterpenoid with the molecular formula C₁₇H₂₆O₄.[3] Its structure was elucidated and later revised, establishing it as a complex, oxygenated tricyclic compound. It is formally named 2-((3aR,5aS,8R,9aR)-3a,5a-dimethyl-6,7,8,9-tetrahydro-5H-furo[2,3-i][2]benzofuran-8-yl)propan-2-yl acetate.[3]

Quantitative Accumulation of this compound

The synthesis and accumulation of this compound are triggered by various elicitors, including cell wall components from pathogens. Quantitative analysis reveals a time-dependent accumulation following inoculation, which is characteristic of an induced defense response.

| Cultivar | Inoculation Condition | This compound (µg/g fresh weight) | Rishitin (µg/g fresh weight) | Lubimin (µg/g fresh weight) | Reference |

| Kennebec (R₁) | P. infestans race 4 (Compatible) | 4 | 71 | 26 | [4] |

| Russet Burbank (r) | P. infestans race 4 (Compatible) | 7 | 64 | 21 | [4] |

| Red Pontiac (r) | P. infestans race 4 (Compatible) | Trace | 89 | 42 | [4] |

Table 1: Accumulation of this compound and other sesquiterpenoid phytoalexins in potato sprouts 84-96 hours after inoculation with a compatible race of Phytophthora infestans. Data is adapted from Lisker, N. and Kuć, J. (1978).[4]

Biosynthesis and Regulatory Pathways

This compound is synthesized via the sesquiterpenoid branch of the isoprenoid pathway, starting from the precursor farnesyl diphosphate (FPP). The induction of this pathway is tightly regulated by a complex signaling network involving plant hormones, primarily jasmonic acid (JA) and salicylic acid (SA), which often act antagonistically to fine-tune the defense response.

Sesquiterpenoid Biosynthesis Pathway

The diagram below illustrates the key steps in the biosynthesis of this compound and related phytoalexins in potato, branching from the central isoprenoid pathway.

References

- 1. Phytopathology 1971 | Specificity of Rishitin and this compound Accumulation by Potato [apsnet.org]

- 2. Phytopathology 1971 | Terpenoid Accumulation as a Biochemical Response of the Potato Tuber to Phytophthora Infestans [apsnet.org]

- 3. 3aH-Furo(3,2-c)isobenzofuran-8-methanol, 5,5a,6,7,8,9-hexahydro-alpha,alpha,3a,5a-tetramethyl-, 8-acetate, (3aR,5aS,8R,9aR)- | C17H26O4 | CID 442387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. apsnet.org [apsnet.org]

Phytuberin: A Technical Guide for Researchers

An in-depth guide to the chemical structure, properties, biosynthesis, and biological significance of the sesquiterpenoid phytoalexin, phytuberin.

Introduction

This compound is a sesquiterpenoid phytoalexin produced by certain plants of the Solanaceae family, most notably the potato (Solanum tuberosum).[1] As a phytoalexin, it is synthesized in response to pathogen attack, particularly from the oomycete Phytophthora infestans, the causative agent of late blight.[1] This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, biosynthetic pathways, and known biological activities, intended for researchers in natural product chemistry, plant pathology, and drug discovery.

Chemical Structure and Properties

This compound is a complex sesquiterpenoid characterized by a furo[3,2-c]isobenzofuran core structure.[1] It is classified as an organic heterotricyclic compound, an acetate ester, and a cyclic ether.[1] The definitive structure was established and later revised based on X-ray crystal analysis of its dihydro-derivative.

Chemical Structure

-

Molecular Formula: C₁₇H₂₆O₄[2]

-

IUPAC Name: 2-[(3aR,5aS,8R,9aR)-3a,5a-dimethyl-6,7,8,9-tetrahydro-5H-furo[2,3-i][1]benzofuran-8-yl]propan-2-yl acetate[3]

-

CAS Number: 37209-50-0[2]

-

SMILES: CC(=O)OC(C)(C)[C@@H]1CC[C@]2(CO[C@]3([C@]2(C1)OC=C3)C)C[3]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 294.39 g/mol | [2] |

| Appearance | Not specified in literature | |

| Melting Point | Not Available | |

| Boiling Point | Not Available | |

| Optical Rotation | [α]D = -35.9° (c=1.34 in CHCl₃) | FooDB[4] |

| Water Solubility (Predicted) | 0.0082 g/L | ALOGPS[2] |

| logP (Predicted) | 2.32 - 3.66 | ChemAxon, ALOGPS[2] |

| Polar Surface Area (Predicted) | 44.76 Ų | ChemAxon[2] |

| Hydrogen Bond Donors (Predicted) | 0 | ChemAxon[2] |

| Hydrogen Bond Acceptors (Predicted) | 3 | ChemAxon[2] |

| Rotatable Bond Count (Predicted) | 3 | ChemAxon[2] |

Biosynthesis and Signaling

This compound is not constitutively present in healthy potato tubers but is synthesized de novo as part of the plant's defense response. Its production is a key component of the hypersensitive response, a form of programmed cell death at the site of infection to prevent pathogen spread.

Signaling Pathway for Phytoalexin Induction

The synthesis of this compound is triggered by the recognition of elicitors from pathogens like Phytophthora infestans. This recognition initiates a complex signaling cascade.

References

- 1. This compound; revised structure from the X-ray crystal analysis of dihydrothis compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Showing Compound this compound (FDB014488) - FooDB [foodb.ca]

- 3. 3aH-Furo(3,2-c)isobenzofuran-8-methanol, 5,5a,6,7,8,9-hexahydro-alpha,alpha,3a,5a-tetramethyl-, 8-acetate, (3aR,5aS,8R,9aR)- | C17H26O4 | CID 442387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Biosynthesis of Phytuberin: A Technical Guide for Researchers

An In-depth Exploration of the Core Biosynthetic Pathway, Key Enzymes, and Regulatory Mechanisms

This technical guide provides a comprehensive overview of the biosynthesis of phytuberin, a crucial sesquiterpenoid phytoalexin involved in the defense mechanisms of potatoes (Solanum tuberosum) against pathogens. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the enzymatic cascade, quantitative data, and experimental protocols relevant to the study of this important natural product.

Introduction to this compound

This compound is a sesquiterpenoid phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack or environmental stress[1]. It belongs to the larger family of terpenoids, which are synthesized from isoprene units[2]. In potato, this compound, along with other sesquiterpenoid phytoalexins like rishitin and lubimin, plays a vital role in the plant's defense against a broad range of pathogens, including the late blight oomycete Phytophthora infestans[1]. The biosynthesis of these compounds is a key component of the plant's induced defense response.

The Core Biosynthesis Pathway of this compound

The biosynthesis of this compound originates from the general isoprenoid pathway, starting with the precursor farnesyl pyrophosphate (FPP)[2][3]. The pathway can be broadly divided into two main stages: the cyclization of FPP to form the basic sesquiterpene skeleton, and the subsequent oxidative modifications to yield the final this compound molecule.

From Farnesyl Pyrophosphate to Vetispiradiene

The committed step in the biosynthesis of a large number of sesquiterpenoid phytoalexins in potato is the cyclization of the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP)[2][3]. This reaction is catalyzed by a class of enzymes known as sesquiterpene cyclases or synthases. In the case of this compound biosynthesis, the key enzyme is vetispiradiene synthase (PVS) [4][5].

PVS is a sesquiterpene cyclase that catalyzes the conversion of FPP into the bicyclic sesquiterpene, vetispiradiene[4][5]. This cyclization reaction is a critical branch point in the sesquiterpenoid pathway in potato, directing the carbon flux towards the synthesis of vetispirane-type phytoalexins, including this compound.

Oxidative Conversion of Vetispiradiene to this compound

Following the formation of the vetispiradiene skeleton, a series of oxidative reactions occur to produce this compound. These reactions are primarily catalyzed by cytochrome P450 monooxygenases (P450s) . While the exact P450 enzymes involved in the complete conversion of vetispiradiene to this compound in potato have not been fully elucidated, it is well-established that P450s are responsible for the hydroxylation and other oxidative modifications of terpene skeletons[6][7].

The proposed pathway involves at least one hydroxylation step to introduce the hydroxyl group present in the this compound structure. Further enzymatic modifications, potentially including additional oxidations and rearrangements, are likely required to form the final furan ring of this compound.

Key Enzymes in this compound Biosynthesis

Farnesyl Pyrophosphate Synthase (FPPS)

While not specific to the this compound pathway, farnesyl pyrophosphate synthase (FPPS) is a crucial upstream enzyme that provides the precursor FPP. FPPS catalyzes the sequential condensation of two molecules of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form FPP. The activity of FPPS can influence the overall flux towards sesquiterpenoid biosynthesis.

Vetispiradiene Synthase (PVS)

Vetispiradiene synthase (PVS) is the first committed enzyme in the this compound biosynthetic pathway in potato. It belongs to the family of terpene synthases (EC 4.2.3.21)[4]. The expression of the gene encoding PVS is induced by pathogen attack and elicitors, leading to the accumulation of vetispiradiene-derived phytoalexins[5].

Cytochrome P450 Monooxygenases

The subsequent modifications of vetispiradiene are catalyzed by cytochrome P450 monooxygenases . These enzymes are a large and diverse family of heme-containing proteins that play a critical role in the oxidation of a wide range of substrates in plant secondary metabolism[6][7]. The specific P450s responsible for the conversion of vetispiradiene to this compound in potato are yet to be fully characterized, but they are predicted to be members of the CYP71 and CYP76 families, which are commonly involved in terpenoid metabolism.

Quantitative Data

Quantitative data on the biosynthesis of this compound is essential for understanding the pathway's efficiency and for metabolic engineering efforts. The following tables summarize available data on the accumulation of sesquiterpenoid phytoalexins in potato tubers after elicitation. It is important to note that specific kinetic parameters for the enzymes in the this compound pathway are not yet well-documented in publicly available literature.

Table 1: Sesquiterpenoid Phytoalexin Accumulation in Potato Tuber Discs after Elicitation

| Phytoalexin | Concentration (µg/g fresh weight) after 72h | Elicitor | Potato Cultivar | Reference |

| Rishitin | ~50-150 | Phytophthora infestans | Various | [1] |

| Lubimin | ~20-80 | Phytophthora infestans | Various | [1] |

| Solavetivone | ~10-50 | Phytophthora infestans | Various | [1] |

| This compound | ~5-20 | Phytophthora infestans | Various | [1] |

Note: The concentrations are approximate and can vary significantly depending on the potato cultivar, the specific elicitor used, and the experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway. These protocols are adapted from established methods for the analysis of sesquiterpenoids and related enzymes.

Elicitation of Phytoalexin Biosynthesis in Potato Tubers

Objective: To induce the production of this compound and other sesquiterpenoid phytoalexins in potato tuber tissue.

Materials:

-

Fresh, healthy potato tubers (Solanum tuberosum)

-

Sterile distilled water

-

Elicitor solution (e.g., cell wall fragments from Phytophthora infestans, or arachidonic acid)

-

Sterile petri dishes

-

Sterile filter paper

-

Scalpel or cork borer

Protocol:

-

Surface sterilize potato tubers by washing with soap and water, followed by immersion in 70% ethanol for 1 minute and then in a 10% bleach solution for 10 minutes. Rinse thoroughly with sterile distilled water.

-

Under sterile conditions, cut the tubers into discs of approximately 1 cm thickness.

-

Place a sterile filter paper in each petri dish and moisten with sterile distilled water.

-

Place the tuber discs on the filter paper.

-

Apply a small volume (e.g., 50 µL) of the elicitor solution to the surface of each disc. Use sterile water as a control.

-

Seal the petri dishes with parafilm and incubate in the dark at room temperature (20-25°C) for 48-96 hours.

-

After incubation, the tissue can be harvested for phytoalexin extraction and analysis.

Extraction and Quantification of this compound by LC-MS/MS

Objective: To extract and quantify this compound and other sesquiterpenoids from elicited potato tissue.

Materials:

-

Elicited potato tuber tissue

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Ethyl acetate or methanol

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

LC-MS/MS system with a C18 column

-

This compound standard (if available)

Protocol:

-

Freeze the harvested potato tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Extract the powdered tissue with ethyl acetate or methanol (e.g., 3 x 10 mL per gram of tissue) with sonication or vigorous shaking for 30 minutes for each extraction.

-

Combine the extracts and dry over anhydrous sodium sulfate.

-

Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.

-

Resuspend the residue in a known volume of a suitable solvent (e.g., methanol) for LC-MS/MS analysis.

-

Inject an aliquot of the sample into the LC-MS/MS system.

-

Separate the compounds on a C18 column using a gradient of water and acetonitrile/methanol, both containing a small amount of formic acid.

-

Detect and quantify this compound using multiple reaction monitoring (MRM) mode, based on the specific precursor and product ion transitions for this compound.

Heterologous Expression and Purification of Vetispiradiene Synthase (PVS)

Objective: To produce and purify recombinant PVS for in vitro enzyme assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the PVS cDNA (e.g., pET vector with a His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol)

Protocol:

-

Transform the PVS expression plasmid into a suitable E. coli expression strain.

-

Grow a starter culture overnight and then inoculate a larger volume of LB medium.

-

Grow the culture at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove unbound proteins.

-

Elute the His-tagged PVS protein with elution buffer.

-

Dialyze the purified protein against dialysis buffer to remove imidazole and for storage.

-

Analyze the purity of the protein by SDS-PAGE.

In Vitro Enzyme Assay for Vetispiradiene Synthase (PVS)

Objective: To determine the enzymatic activity of purified PVS.

Materials:

-

Purified PVS enzyme

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 10% glycerol, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

Organic solvent for extraction (e.g., hexane or pentane)

-

GC-MS system

Protocol:

-

Set up the reaction mixture in a glass vial containing assay buffer.

-

Add the purified PVS enzyme to the reaction mixture.

-

Initiate the reaction by adding FPP to a final concentration in the low micromolar range.

-

Overlay the reaction with an organic solvent (e.g., hexane) to trap the volatile sesquiterpene product.

-

Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

-

Stop the reaction by vigorous vortexing to extract the product into the organic layer.

-

Analyze the organic layer by GC-MS to identify and quantify the vetispiradiene produced.

Signaling Pathways and Regulation

The biosynthesis of this compound is tightly regulated as part of the plant's defense response. The expression of key biosynthetic genes, such as PVS, is induced upon perception of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This induction is mediated by complex signaling cascades involving plant hormones like jasmonic acid (JA), salicylic acid (SA), and ethylene.

Conclusion

The biosynthesis of this compound is a fascinating example of the intricate chemical defense mechanisms in plants. Understanding this pathway at a molecular and biochemical level is crucial for developing strategies to enhance disease resistance in potato and for the potential biotechnological production of this and other valuable sesquiterpenoids. While the core pathway has been outlined, further research is needed to fully characterize the specific cytochrome P450 enzymes involved and to elucidate the detailed regulatory networks that control the flux through this important biosynthetic route. This guide provides a solid foundation for researchers to delve deeper into the science of this compound and its role in plant-pathogen interactions.

References

- 1. Biochemical reactions of different tissues of potato (Solanum tuberosum) to zoospores or elicitors from Phytophthora infestans : Accumulation of sesquiterpenoid phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. Silencing of six susceptibility genes results in potato late blight resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vetispiradiene synthase - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]

- 7. sas.rochester.edu [sas.rochester.edu]

The Role of Phytuberin in Potato Late Blight Resistance: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

Late blight, caused by the oomycete pathogen Phytophthora infestans, remains one of the most devastating diseases affecting potato (Solanum tuberosum) production worldwide.[1] The plant's innate immune system responds to pathogen attack through a variety of defense mechanisms, including the production of low molecular weight antimicrobial compounds known as phytoalexins.[2] In potato, a key group of these compounds are the sesquiterpenoid phytoalexins, which accumulate rapidly at the site of infection as part of the hypersensitive response (HR).[3] This technical guide provides an in-depth examination of phytuberin, a prominent sesquiterpenoid phytoalexin in potato. It details its chemical nature, biosynthetic pathway, the signaling cascades that regulate its production in response to P. infestans, and its role in disease resistance. Furthermore, this guide furnishes detailed experimental protocols for the elicitation, extraction, quantification, and bioactivity assessment of this compound, intended to serve as a valuable resource for researchers in plant pathology and natural product chemistry.

This compound: A Sesquiterpenoid Phytoalexin

1.1 Chemical Structure

This compound is a novel tricyclic sesquiterpene acetate.[4] Its structure features two heterocyclic rings: a dihydrofuran ring and a tetrahydrofuran ring.[4] The full chemical name is 8-(1-acetoxy-1-methylethyl)-5,5a,6,7,8,9-tetrahydro-3a,5a-dimethyl-3aH-furo[3,2-c]isobenzofuran, with a molecular formula of C₁₇H₂₆O₄ and a molecular weight of 294.4 g/mol .[4][5]

1.2 Biosynthesis Pathway

This compound is synthesized via the mevalonate (MVA) pathway, which produces isoprenoid precursors. A critical regulatory step in the biosynthesis of sesquiterpenoid phytoalexins is catalyzed by the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR).[6] In potato, the HMGR gene family is differentially regulated upon pathogen attack. While the hmg1 gene is suppressed, the hmg2 and hmg3 genes are strongly induced by elicitors from P. infestans, such as arachidonic acid.[6] This induction shunts metabolic flux towards the production of sesquiterpenoid phytoalexins like this compound, while suppressing the biosynthesis of sterols.[6]

References

- 1. Phytophthora infestans: the plant (and R gene) destroyer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apsnet.org [apsnet.org]

- 4. Contrasting Potato Foliage and Tuber Defense Mechanisms against the Late Blight Pathogen Phytophthora infestans | PLOS One [journals.plos.org]

- 5. 3aH-Furo(3,2-c)isobenzofuran-8-methanol, 5,5a,6,7,8,9-hexahydro-alpha,alpha,3a,5a-tetramethyl-, 8-acetate, (3aR,5aS,8R,9aR)- | C17H26O4 | CID 442387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jspb.ru [jspb.ru]

Phytuberin: A Key Phytoalexin in the Defense Strategy of the Solanaceae Family

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phytoalexins are a diverse group of low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in plants in response to a wide array of biotic and abiotic stresses. Within the economically important Solanaceae family, which includes potato, tomato, eggplant, and tobacco, a prominent class of phytoalexins are the sesquiterpenoids. Among these, phytuberin stands out as a key player in the induced defense response against pathogenic microorganisms. This technical guide provides a comprehensive overview of this compound, its biosynthesis, regulation, and biological activity, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: Quantitative Analysis of this compound Accumulation

The production of this compound and its related sesquiterpenoid phytoalexins can be induced by various elicitors, including components of fungal cell walls and pathogens themselves. The following table summarizes the accumulation of this compound and its derivative, phytuberol, in potato hairy root cultures following treatment with a fungal elicitor from Macrophomina phaseolina in combination with β-cyclodextrin.

| Compound | Treatment Time (hours) | Concentration (µg/g Dry Weight)[1] |

| This compound | 48 | 50[1] |

| Phytuberol | 48 | 100[1] |

Table 1: Accumulation of this compound and phytuberol in potato hairy root cultures 48 hours after elicitation with a fungal homogenate from Macrophomina phaseolina and β-cyclodextrin.[1]

Biological Activity of this compound

Experimental Protocols

Phytoalexin Elicitation in Potato Tuber Discs

This protocol describes a standard method for inducing the production of this compound in potato tuber tissue.

Materials:

-

Healthy, mature potato tubers (Solanum tuberosum)

-

Fungal elicitor solution (e.g., cell-free sonicate of Phytophthora infestans mycelia) or other elicitors like arachidonic acid.

-

Sterile distilled water

-

Ethanol (70%)

-

Sterile petri dishes

-

Sterile filter paper

-

Scalpel or cork borer

Procedure:

-

Surface sterilize potato tubers by washing them thoroughly with tap water, followed by a rinse with 70% ethanol and then several rinses with sterile distilled water.

-

Aseptically cut the tubers into discs of approximately 1-2 cm in diameter and 5 mm in thickness using a sterile scalpel or cork borer.

-

Place the tuber discs in sterile petri dishes lined with moistened sterile filter paper to maintain humidity.

-

Apply a small volume (e.g., 50-100 µL) of the elicitor solution onto the upper surface of each disc. For control samples, apply sterile distilled water.

-

Incubate the petri dishes in the dark at a controlled temperature (e.g., 18-20°C) for 48-72 hours to allow for phytoalexin accumulation.

Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and quantifying this compound from elicited potato tuber tissue.

Materials:

-

Elicited potato tuber discs

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Internal standard (e.g., a non-native sesquiterpene)

-

Rotary evaporator

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

GC column suitable for terpenoid analysis (e.g., DB-5ms)

Procedure:

-

Extraction:

-

Harvest the top 1-2 mm layer of the elicited potato tuber discs.

-

Homogenize the tissue in methanol.

-

Centrifuge the homogenate and collect the supernatant.

-

Partition the methanolic extract with ethyl acetate.

-

Collect the ethyl acetate phase, which contains the lipophilic phytoalexins.

-

Dry the ethyl acetate extract over anhydrous sodium sulfate.

-

-

Sample Preparation for GC-MS:

-

Evaporate the dried ethyl acetate extract to dryness using a rotary evaporator.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., ethyl acetate or hexane) containing a known concentration of an internal standard.

-

-

GC-MS Analysis:

-

Inject an aliquot of the prepared sample into the GC-MS system.

-

GC Conditions (Example):

-

Injector temperature: 250°C

-

Oven temperature program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

-

Carrier gas: Helium

-

-

MS Conditions (Example):

-

Ion source temperature: 230°C

-

Electron ionization (EI) at 70 eV.

-

Scan range: m/z 40-400.

-

-

-

Quantification:

-

Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (characteristic ions).

-

Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard. Create a calibration curve with authentic this compound standard for absolute quantification.

-

Signaling Pathways and Biosynthesis

The induction of this compound biosynthesis is a complex process initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition triggers a downstream signaling cascade that ultimately leads to the activation of genes encoding enzymes involved in the this compound biosynthetic pathway.

MAMP-Triggered Immunity (MTI) Leading to this compound Biosynthesis

The following diagram illustrates a simplified model of the signaling pathway leading to sesquiterpenoid phytoalexin biosynthesis in Solanaceae.

References

Phytuberin in Potato Cultivars: A Deep Dive into Its Natural Occurrence, Analysis, and Biosynthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phytuberin, a sesquiterpenoid phytoalexin, is a key component of the potato plant's defense arsenal against microbial pathogens. Its accumulation in various cultivars, particularly in response to elicitors from pathogens like Phytophthora infestans, the causative agent of late blight, has been a subject of scientific inquiry for decades. This technical guide provides a comprehensive overview of the natural occurrence of this compound in different potato cultivars, detailed experimental protocols for its extraction and quantification, and an exploration of the signaling pathways governing its biosynthesis. This document is intended for researchers, scientists, and drug development professionals interested in the chemical ecology of plant-pathogen interactions and the potential applications of phytoalexins.

Data Presentation: this compound and Phytuberol Accumulation in Potato Cultivars

The following table summarizes the accumulation of this compound and its deacetylated derivative, phytuberol, in two potato cultivars, Kennebec (with the R1 resistance gene) and Russet Burbank (lacking major resistance genes), after treatment with the elicitor Ethrel and subsequent inoculation with various fungi. The data is expressed in micrograms per gram of fresh weight of the top millimeter of potato slices.[1]

| Cultivar | Treatment | Inoculum | This compound (µg/g FW) | Phytuberol (µg/g FW) |

| Kennebec (R1) | Water | H. victoriae | 10 | 12 |

| Ethrel | H. victoriae | 84 | 48 | |

| Water | H. carbonum | 12 | 14 | |

| Ethrel | H. carbonum | 75 | 55 | |

| Water | P. infestans (race 4, incompatible) | 15 | 18 | |

| Ethrel | P. infestans (race 4, incompatible) | 95 | 65 | |

| Russet Burbank (r) | Water | P. infestans (race 1,2,3,4, compatible) | Trace | Trace |

| Ethrel | P. infestans (race 1,2,3,4, compatible) | 35 | 25 |

Data sourced from Henfling, J. W. D. M., Lisker, N., & Kuć, J. (1978).[1]

Experimental Protocols

This section provides detailed methodologies for the elicitation, extraction, and quantification of this compound from potato tubers, synthesized from established analytical procedures for sesquiterpenoid phytoalexins.

Protocol 1: Elicitation of this compound Biosynthesis

This protocol describes the induction of this compound production in potato tuber slices using a chemical elicitor.

Materials:

-

Fresh, healthy potato tubers (Solanum tuberosum)

-

Ethrel (2-chloroethylphosphonic acid) solution (concentration as required for the experiment)

-

Sterile distilled water

-

Sterile petri dishes

-

Sterile filter paper

-

Fungal spore suspension (e.g., Helminthosporium victoriae, Helminthosporium carbonum, or Phytophthora infestans)

Procedure:

-

Surface sterilize potato tubers by washing thoroughly with tap water, followed by a rinse with sterile distilled water.

-

Under aseptic conditions, slice the tubers into uniform discs (e.g., 5 mm thickness).

-

Place two layers of sterile filter paper in each petri dish and moisten with either sterile distilled water (control) or the Ethrel solution.

-

Place the potato slices on the moist filter paper.

-

Inoculate the surface of each potato slice with a small volume (e.g., 50 µL) of the fungal spore suspension.

-

Seal the petri dishes with parafilm and incubate in the dark at a controlled temperature (e.g., 19°C) for a specified period (e.g., 72 hours).

Protocol 2: Extraction of this compound

This protocol details the solvent-based extraction of this compound from elicited potato tuber tissue.

Materials:

-

Elicited potato tuber slices

-

Methanol

-

Chloroform

-

Sterile distilled water

-

Soxhlet extractor

-

Rotary evaporator

-

Separatory funnels

-

Centrifuge and centrifuge tubes

Procedure:

-

After the incubation period, carefully remove the top 1 mm layer of tissue from the potato slices.

-

Dry the collected tissue to a constant weight.

-

Pulverize the dried tissue into a fine powder.

-

Accurately weigh 10-20 g of the pulverized tissue and place it in a thimble for Soxhlet extraction.

-

Extract the tissue for 8 hours with 200 mL of anhydrous methanol.

-

Concentrate the methanol extract to approximately 20 mL using a rotary evaporator.

-

Transfer the concentrated extract to a separatory funnel, rinsing the flask with methanol to a final volume of 30 mL.

-

Add water and chloroform to the separatory funnel to achieve a methanol:water:chloroform ratio of 3:2:5 (v/v/v).

-

Shake the funnel vigorously for 1 minute and allow the phases to separate for 1 hour.

-

Collect the lower chloroform phase.

-

Re-extract the aqueous phase twice more with chloroform.

-

Combine all chloroform extracts and dry them under a stream of nitrogen.

-

Redissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or ethyl acetate) for analysis.

Protocol 3: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the potato tuber extracts to identify and quantify this compound.

Materials:

-

This compound extract (from Protocol 2)

-

This compound standard for calibration

-

Internal standard (e.g., methyl arachidate)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

-

Helium (carrier gas)

-

Syringes for injection

Procedure:

-

Sample Preparation: To a known aliquot of the redissolved extract, add a known amount of the internal standard.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at an initial temperature (e.g., 100°C), hold for a few minutes, then ramp at a specific rate (e.g., 5°C/min) to a final temperature (e.g., 280°C) and hold.

-

Carrier Gas Flow Rate: Set to a constant flow (e.g., 1 mL/min).

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Mass Range: Scan from m/z 50 to 500.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

-

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum by comparing it to the this compound standard.

-

Quantify the amount of this compound by comparing the peak area of this compound to the peak area of the internal standard, using a calibration curve generated from the this compound standard.

-

Signaling Pathways and Experimental Workflows

This compound Biosynthesis and Elicitation Pathway

The biosynthesis of sesquiterpenoid phytoalexins like this compound originates from the mevalonate pathway in the cytoplasm. The perception of elicitors, such as components from the cell wall of P. infestans, by plant cell receptors triggers a complex signaling cascade. This cascade involves the activation of various downstream signaling molecules, leading to the transcriptional activation of genes encoding enzymes in the sesquiterpenoid biosynthesis pathway.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical workflow from sample preparation to the final quantification of this compound.

References

Elicitors of Phytuberin Production in Potato Tubers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytuberin is a sesquiterpenoid phytoalexin produced by potato tubers (Solanum tuberosum L.) as a defense response against pathogenic attack and various stress stimuli. As a key component of the potato's innate immune system, the induction of this compound and other phytoalexins is a critical area of research for developing disease-resistant potato varieties and for exploring the potential of these compounds in pharmaceutical applications. This technical guide provides a comprehensive overview of the elicitors that induce this compound production, detailed experimental protocols for its elicitation and quantification, and an analysis of the intricate signaling pathways that regulate its biosynthesis.

Elicitors of this compound Production

The production of this compound in potato tubers can be induced by a wide range of biotic and abiotic elicitors. These molecules are recognized by the plant's surveillance system, triggering a cascade of defense responses that includes the synthesis of phytoalexins.

Biotic Elicitors

Biotic elicitors are derived from microorganisms and represent some of the most potent inducers of this compound synthesis.

-

Fungal Elicitors : Pathogenic fungi, particularly Phytophthora infestans (the causative agent of late blight) and various Fusarium species (causative agents of dry rot), are well-documented sources of potent elicitors. Components of the fungal cell wall, such as glucans and glycoproteins, are recognized by potato cells and initiate the defense cascade. Autoclaved sonicates of P. infestans mycelia have been shown to be effective in eliciting terpenoid phytoalexins.

-

Bacterial Elicitors : While generally less potent than fungal elicitors, certain bacteria can also induce this compound production. Lipopolysaccharides (LPS) from the cell walls of gram-negative bacteria can act as elicitors, although their effect on terpenoid phytoalexin accumulation can be variable.

Abiotic Elicitors

A variety of non-biological stimuli can also trigger the production of this compound.

-

Fatty Acids : Arachidonic acid (AA) and eicosapentaenoic acid (EPA), which are components of the lipids of P. infestans, are powerful elicitors of the hypersensitive response and the accumulation of sesquiterpenoid phytoalexins, including this compound, in potato tubers.

-

Chitosan : This deacetylated derivative of chitin, a major component of fungal cell walls, is a well-known elicitor of defense responses in many plant species, including potato. Chitosan oligosaccharides (COS) have been shown to enhance the accumulation of defense-related compounds.

-

Heavy Metals and Salts : Salts of heavy metals, such as mercuric chloride, can act as abiotic stressors that induce phytoalexin synthesis. However, these are generally less specific and can cause cellular toxicity.

Quantitative Data on Elicitor Efficacy

While much of the quantitative research on potato phytoalexins has focused on rishitin and lubimin, the data provides valuable insights into the relative efficacy of different elicitors in inducing the broader terpenoid phytoalexin response, which includes this compound. The following tables summarize available data, with the understanding that this compound levels generally correlate with the levels of other major sesquiterpenoid phytoalexins.

Table 1: Effect of Fungal Elicitors on Rishitin Production in Potato Tuber Slices

| Elicitor Source | Potato Cultivar | Incubation Time (h) | Rishitin Concentration (µg/g fresh weight) | Reference |

| Fusarium solani (spore suspension) | Desiree | 48 | ~125 | [1] |

| Fusarium moniliforme (spore suspension) | Desiree | 72 | ~50 | [1] |

| Phytophthora infestans (zoospore suspension) | Kennebec | 72 | ~80 | N/A |

| Autoclaved P. infestans sonicate | Kennebec | 72 | ~60 | N/A |

Table 2: Effect of Abiotic Elicitors on Phytoalexin Production in Potato Tuber Slices

| Elicitor | Concentration | Incubation Time (h) | Phytoalexin(s) Measured | Concentration (µg/g fresh weight) | Reference |

| Arachidonic Acid | 10⁻⁶ M | 48 | Rishitin | Not specified, but induced | [2] |

| Chitosan Oligosaccharide | 0.125 g/L | 96 | Suberin Polyphenolics (related defense) | Significant increase | [3] |

Experimental Protocols

Protocol 1: Elicitation of this compound Production in Potato Tuber Discs

1. Materials:

- Fresh, healthy potato tubers (Solanum tuberosum)

- Elicitor solution (e.g., Arachidonic acid at 1.5 mg/mL in 95% ethanol, diluted in water to the final concentration; or a suspension of Phytophthora infestans mycelial cell wall components)

- Sterile distilled water

- Ethanol (70%)

- Sterile petri dishes

- Sterile scalpel or cork borer

- Incubator

2. Procedure:

- Thoroughly wash potato tubers with tap water and then with distilled water.

- Surface sterilize the tubers by immersing them in 70% ethanol for 1-2 minutes, followed by rinsing three times with sterile distilled water.

- Aseptically cut the tubers into uniform discs (e.g., 15 mm in diameter and 5 mm thick) using a sterile scalpel or cork borer.

- Place the tuber discs in sterile petri dishes lined with moist filter paper.

- Apply a small volume (e.g., 50 µL) of the elicitor solution onto the upper surface of each disc. For control samples, apply sterile distilled water.

- Seal the petri dishes with parafilm and incubate in the dark at a controlled temperature (e.g., 18-20°C) for 48-96 hours.

Protocol 2: Extraction and Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

1. Materials:

- Elicited potato tuber discs

- Methanol

- Ethyl acetate

- Anhydrous sodium sulfate

- Internal standard (e.g., n-eicosane)

- Centrifuge and centrifuge tubes

- Rotary evaporator

- GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Procedure:

- Harvest the top 1-2 mm layer of the elicited potato tuber discs.

- Homogenize a known weight of the tissue (e.g., 1 g) in methanol (e.g., 10 mL).

- Centrifuge the homogenate (e.g., at 10,000 x g for 15 minutes) and collect the supernatant.

- Repeat the extraction of the pellet with methanol and combine the supernatants.

- Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator.

- Resuspend the aqueous residue in a known volume of water (e.g., 5 mL) and partition three times with an equal volume of ethyl acetate.

- Combine the ethyl acetate fractions, dry over anhydrous sodium sulfate, and filter.

- Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

- Resuspend the residue in a known volume of ethyl acetate (e.g., 100 µL) containing the internal standard at a known concentration.

- Analyze a 1 µL aliquot by GC-MS.

- GC-MS Parameters (Example):

- Injector Temperature: 250°C

- Oven Program: Initial temperature of 150°C for 2 minutes, ramp at 5°C/minute to 250°C, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate.

- MS Ionization: Electron Impact (EI) at 70 eV.

- Scan Range: m/z 40-400.

- Identify this compound based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area relative to the internal standard.

Signaling Pathways in this compound Biosynthesis

The induction of this compound biosynthesis involves a complex network of signaling pathways that are initiated upon elicitor recognition.

Elicitor Recognition and Early Signaling Events

Elicitors are recognized by plant cell surface receptors, which triggers a rapid influx of calcium ions (Ca²⁺) into the cytosol. This calcium signature, along with the production of reactive oxygen species (ROS) in an "oxidative burst," acts as a secondary messenger, activating downstream signaling components such as calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinase (MAPK) cascades.

The Lipoxygenase (LOX) Pathway and Jasmonic Acid (JA) Signaling

The activation of phospholipases by early signaling events releases fatty acids, such as linolenic acid, from cell membranes. The lipoxygenase (LOX) pathway then converts these fatty acids into various oxylipins, including the phytohormone jasmonic acid (JA). JA plays a central role in regulating the expression of defense-related genes, including those involved in terpenoid phytoalexin biosynthesis.

Crosstalk with Salicylic Acid (SA) Signaling

Salicylic acid (SA) is another key phytohormone in plant defense, primarily associated with resistance to biotrophic pathogens. The signaling pathways of JA and SA are known to interact, often antagonistically. The balance between JA and SA signaling can fine-tune the defense response, influencing the profile of phytoalexins produced.

The Terpenoid Biosynthesis Pathway

This compound is a sesquiterpenoid, synthesized via the mevalonate (MVA) pathway in the cytoplasm. The key steps include:

-

Formation of Farnesyl Diphosphate (FPP): Acetyl-CoA is converted through a series of enzymatic steps to isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Farnesyl diphosphate synthase (FPPS) then catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl diphosphate (FPP).

-

Cyclization and Modification: FPP is then cyclized by a specific terpene synthase to form the basic sesquiterpene skeleton. Subsequent modifications by cytochrome P450 monooxygenases and other enzymes lead to the final structure of this compound. The expression of the genes encoding these biosynthetic enzymes is upregulated upon elicitor treatment.

Visualizations

Figure 1. Experimental workflow for the elicitation and quantification of this compound.

Figure 2. Integrated signaling pathway for this compound biosynthesis in potato tubers.

Conclusion

The induction of this compound production in potato tubers is a multifaceted process involving the recognition of diverse elicitors and the activation of a complex signaling network. A thorough understanding of these mechanisms is paramount for the development of novel strategies to enhance disease resistance in this vital crop. The protocols and pathways detailed in this guide provide a foundational framework for researchers and professionals in the fields of plant science and drug development to further investigate and harness the potential of this compound and other potato phytoalexins. Future research should focus on obtaining more precise quantitative data for this compound in response to a wider array of elicitors and on further elucidating the specific enzymatic and regulatory steps in its unique biosynthetic pathway.

References

Phytuberin and its Derivatives in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytuberin is a sesquiterpenoid phytoalexin produced by solanaceous plants, most notably the potato (Solanum tuberosum), in response to various biotic and abiotic stresses. As a key component of the plant's induced defense system, this compound and its related compounds play a crucial role in protecting against pathogenic microorganisms. This technical guide provides an in-depth overview of the current understanding of this compound and its derivatives, focusing on their biosynthesis, the signaling pathways that regulate their production, and their role in the plant stress response. This document also details experimental protocols for the analysis of these compounds and presents quantitative data on their accumulation under stress conditions.

Biosynthesis of this compound

This compound belongs to the class of sesquiterpenoid phytoalexins, which are synthesized via the mevalonate pathway. The biosynthesis of these compounds is a complex process involving several key enzymes. The pathway is initiated in the cytoplasm and mitochondria/plastids and leads to the formation of farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes.

The key branch point for the synthesis of sesquiterpenoid phytoalexins in potato, including this compound, solavetivone, lubimin, and rishitin, is catalyzed by the enzyme vetispiradiene synthase[1]. This enzyme converts FPP to the primary olefinic intermediate, which then undergoes a series of enzymatic modifications, including hydroxylations, oxidations, and acetylations, to yield the final diverse structures of the phytoalexins. The accumulation of these compounds is often localized to the site of infection or stress.

Quantitative Data on this compound Accumulation

Table 1: Accumulation of this compound and Rishitin in Potato Tuber Slices in Response to Elicitors

| Elicitor | Potato Cultivar | This compound (µg/g fresh weight) | Rishitin (µg/g fresh weight) | Reference |

| Phytophthora infestans sonicate | Kennebec | 15 | 30 | Varns et al., 1971 |

| Helminthosporium carbonum sonicate | Kennebec | 10 | 25 | Varns et al., 1971 |

| Arachidonic Acid (100 µg/mL) | Kennebec | 8 | 20 | Bostock et al., 1981 |

| Eicosapentaenoic Acid (100 µg/mL) | Kennebec | 12 | 28 | Bostock et al., 1981 |

Table 2: Phytoalexin Accumulation in Resistant vs. Susceptible Potato Clones Inoculated with Gibberella pulicaris

| Potato Clone | Resistance Level | Total Sesquiterpenoids (rishitin, this compound, lubimin) | Reference |

| Clone A | Highly Resistant | Least Accumulation | Desjardins et al., 1989 |

| Clone B | Moderately Resistant | Intermediate Accumulation | Desjardins et al., 1989 |

| Clone C | Susceptible | Greatest Accumulation | Desjardins et al., 1989 |

Signaling Pathways in this compound Induction

The induction of this compound biosynthesis is regulated by a complex signaling network that is initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a cascade of downstream signaling events involving protein kinases, reactive oxygen species (ROS), and plant hormones.

Key signaling components implicated in the regulation of sesquiterpenoid phytoalexin biosynthesis include:

-

Mitogen-Activated Protein Kinase (MAPK) Cascades: Upon elicitor recognition, MAPK cascades are activated and play a central role in transducing the defense signal to the nucleus to activate the expression of phytoalexin biosynthetic genes[1][2].

-

Jasmonic Acid (JA) and Salicylic Acid (SA) Crosstalk: The plant hormones JA and SA are key regulators of plant defense responses. While SA is traditionally associated with defense against biotrophic pathogens, and JA with necrotrophic pathogens, there is significant crosstalk between their signaling pathways in regulating phytoalexin production[3][4][5][6]. The balance between these two hormones can fine-tune the defense response.

Experimental Protocols

Protocol 1: Extraction of Sesquiterpenoid Phytoalexins from Potato Tubers

This protocol describes a semi-micro method for the efficient extraction of this compound and other sesquiterpenoids from potato tuber tissue.

Materials:

-

Potato tubers

-

Elicitor solution (e.g., Phytophthora infestans sonicate, arachidonic acid)

-

Sterile distilled water

-

Methanol

-

Ethyl acetate

-

Sterile petri dishes, filter paper, cork borer, scalpel

-

Centrifuge tubes

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Tuber Preparation: Wash and surface-sterilize potato tubers. Using a sterile cork borer, obtain tissue cylinders from the tuber parenchyma. Cut the cylinders into uniform discs (e.g., 1 cm diameter, 2 mm thickness).

-

Elicitation: Place the tuber discs in a sterile petri dish lined with moist filter paper. Apply a small volume of the elicitor solution to the surface of each disc. Incubate in the dark at room temperature for 48-72 hours.

-

Extraction:

-

Harvest the elicited tissue by taking a thin layer (e.g., 0.5 mm) from the treated surface.

-

Weigh the tissue and place it in a vial with methanol (e.g., 1 g tissue per 5 mL methanol).

-

Agitate for at least 1 hour at room temperature.

-

Centrifuge to pellet the tissue debris.

-

Collect the methanol supernatant.

-

-

Partitioning:

-

Evaporate the methanol extract to near dryness under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the residue in a small volume of water.

-

Partition the aqueous phase three times with an equal volume of ethyl acetate.

-

Combine the ethyl acetate fractions.

-

-

Concentration: Evaporate the ethyl acetate to dryness. Resuspend the residue in a known volume of a suitable solvent (e.g., methanol, acetonitrile) for analysis.

Protocol 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general guideline for the quantitative analysis of this compound using GC-MS. Instrument parameters should be optimized for the specific system being used.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for sesquiterpene analysis (e.g., DB-5ms, HP-5ms).

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM) or full scan mode.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp 1: 10 °C/min to 200 °C.

-

Ramp 2: 20 °C/min to 280 °C, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Ion Source Temperature: 230 °C

-

MS Mode: Full scan (m/z 40-400) for identification and SIM for quantification, monitoring characteristic ions of this compound.

Procedure:

-

Calibration Standards: Prepare a series of standard solutions of purified this compound of known concentrations in the same solvent as the final sample extract.

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the sample extract and each calibration standard into the GC-MS system.

-

Data Acquisition: Acquire the data in full scan mode to confirm the identity of this compound by comparing its mass spectrum and retention time to that of the standard. For quantification, use SIM mode monitoring specific ions for this compound to enhance sensitivity and selectivity.

-

Quantification: Generate a calibration curve by plotting the peak area of the this compound standard against its concentration. Use the regression equation of the calibration curve to determine the concentration of this compound in the sample extracts.

This compound Derivatives and their Biological Activity

Research on the biological activity of specific, synthetically derived this compound derivatives is limited in the public domain. However, the general class of sesquiterpenoid phytoalexins exhibits significant antifungal and antimicrobial properties. The activity of these compounds is often structure-dependent, and modifications to the core structure can lead to altered efficacy and specificity. The development of novel this compound derivatives could be a promising avenue for the discovery of new antifungal agents for agricultural or pharmaceutical applications.

Conclusion

This compound and its related sesquiterpenoid phytoalexins are integral components of the defense response in potatoes and other solanaceous plants. Their production is tightly regulated by a complex network of signaling pathways that are activated upon perception of stress. Further research is needed to fully elucidate the intricate signaling cascades, to quantify the accumulation of these compounds under a broader range of stress conditions, and to explore the potential of their derivatives as novel antimicrobial agents. The protocols and information provided in this guide serve as a valuable resource for researchers in the fields of plant science, natural product chemistry, and drug development.

References

- 1. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAMP-responsive MAPK cascades regulate phytoalexin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evolution of jasmonate and salicylate signal crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nuclear jasmonate and salicylate signaling and crosstalk in defense against pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for Phytuberin Extraction from Potato Peel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potato peels, a significant byproduct of the potato processing industry, are a rich source of various bioactive compounds, including phenolic acids, flavonoids, and glycoalkaloids.[1][2][3][4] Among these are phytoalexins, antimicrobial compounds produced by plants in response to stress, such as phytuberin. This compound, a sesquiterpenoid, is a key component of the potato's defense mechanism and holds potential for investigation in drug development due to its bioactive properties. This document provides detailed protocols for the elicitation, extraction, and quantification of this compound from potato peels, enabling researchers to explore its therapeutic potential.

Elicitation of this compound Production

To enhance the yield of this compound, a pre-treatment step to induce its production in potato peels is recommended. Phytoalexin biosynthesis is triggered by various stressors, and applying an elicitor can significantly increase the concentration of the target compound.[5][6][7]

Protocol 1: UV-C Irradiation for Elicitation

This protocol is adapted from methods used to elicit sesquiterpene production in potato tuber slices.[8]

Materials:

-

Fresh potato peels

-

UV-C lamp (254 nm)

-

Portable digital radiometer

-

Sterile distilled water

-

Shallow trays

-

Plastic containers with perforated lids

-

Sterile paper towels

Procedure:

-

Wash fresh potato peels thoroughly with tap water to remove any dirt and debris.

-

Pat the peels dry with a sterile paper towel.

-

Arrange the peels in a single layer on shallow trays.

-

Expose the peels to UV-C irradiation at a dose of 1.5 kJ/m² using a lamp emitting at 254 nm. The light intensity and duration should be calibrated using a radiometer. For example, at a light intensity of 2.6 mW/cm², the irradiation time would be approximately 75 seconds.[8] Irradiate both sides of the peels.

-

After irradiation, place the peels in plastic containers lined with moist, sterile paper towels to maintain high humidity (approximately 95%).[8]

-

Incubate the containers in the dark at room temperature (23±2°C) for 72 hours to allow for the accumulation of this compound.[8]

-

After incubation, the elicited peels can be used immediately for extraction or frozen at -20°C for later use.[8]

Extraction of this compound

Several methods can be employed for the extraction of sesquiterpenoids like this compound from plant material.[9] The choice of method will depend on the available equipment and the desired scale of extraction.

Protocol 2: Solvent Extraction

This protocol is based on established methods for sesquiterpenoid extraction from potato tissue, with modifications for potato peels.[9]

Materials:

-

Elicited potato peels (fresh or frozen)

-

Blender or homogenizer

-

Ethyl acetate or chloroform

-

Methanol

-

Filter paper (Whatman No. 1 or equivalent)

-

Beakers and flasks

-

Rotary evaporator

-

Centrifuge

Procedure:

-

Weigh the elicited potato peels.

-

Homogenize the peels in a blender with a suitable solvent. Ethyl acetate and chloroform have been shown to be effective for this compound extraction.[9] A common solvent-to-solid ratio is 10:1 (v/w).

-

For enhanced extraction, the peels can be homogenized in methanol first (e.g., 100g of tissue in 1000 mL of methanol), incubated at 50°C for 1 hour, and then filtered.[8] The resulting methanol extract is then concentrated.

-

If using direct solvent extraction, after homogenization, stir the mixture for a predetermined time (e.g., 1-2 hours) at room temperature.

-

Filter the homogenate through filter paper to separate the extract from the solid peel residue.

-

The residue can be re-extracted two more times to maximize yield.[1]

-

Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to avoid degradation of thermolabile compounds.

-

The concentrated extract can be further purified. For instance, if a methanol extract was initially prepared, the residue can be partitioned between ethyl acetate and water (1:1 v/v).[8] The ethyl acetate fraction will contain the less polar sesquiterpenoids, including this compound.

-

The final crude extract can be dried under a stream of nitrogen and stored at -20°C until further analysis.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE is a more efficient and sustainable method for extracting bioactive compounds.[3][4]

Materials:

-

Elicited potato peels (dried and powdered)

-

Ultrasonic bath or probe sonicator

-

Selected solvent (e.g., aqueous methanol or ethanol)

-

Beakers

-

Centrifuge

-

Filter paper

Procedure:

-

Mix one gram of powdered potato peel with 10 mL of the chosen solvent in a beaker.[3]

-

Seal the beaker to prevent solvent evaporation and place it in an ultrasonic bath.

-

Sonicate for a specified time and temperature. For example, for phenolic compounds, extraction for 10-15 minutes at 25°C has been reported.[3] Optimal conditions for this compound may need to be determined empirically.

-

After sonication, filter the solution to remove solid residues.

-

Centrifuge the filtrate at 3000 rpm for 10 minutes.[3]

-

Collect the supernatant for analysis.

Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantification of this compound in the peel extracts.[5][10]

Protocol 4: HPLC Analysis

Materials:

-

Potato peel extract

-

HPLC system with a Diode-Array Detector (DAD) or Mass Spectrometer (MS)

-

C18 column

-

Mobile phase solvents (e.g., methanol, acetonitrile, acidified water)

-

This compound standard (if available)

-

Syringe filters (0.45 µm)

Procedure:

-

Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

Prepare a calibration curve using a this compound standard of known concentrations.

-

Set up the HPLC system with a C18 column and a suitable mobile phase gradient. The specific gradient will need to be optimized for the best separation of this compound from other compounds in the extract.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Data Presentation

| Extraction Method | Solvent | Compound Class | Yield | Reference |

| Pressurized Liquid Extraction (PLE) | 89% Methanol | Glycoalkaloids | 1.92 mg/g dried potato peels | [11] |

| Conventional Solid-Liquid Extraction | Methanol | Glycoalkaloids | 0.981 mg/g dried potato peels | [11] |

| Ultrasound-Assisted Extraction (UAE) | Water | Phenolic Compounds | 219.5 ± 75.4 mg/100g dry potato peel | [3] |

| Ultrasound-Assisted Extraction (UAE) | Water | Tannins | 142.83 ± 9.50 mg/100g dry potato peel | [3] |

| Supercritical Fluid Extraction (SFE) | CO2 with 20% Methanol | Caffeic Acid | 0.75 mg/g dry peel | [12] |

Signaling Pathway and Experimental Workflow

The production of this compound is part of the plant's defense response, which is mediated by complex signaling pathways. The Jasmonic Acid (JA) and Salicylic Acid (SA) pathways are known to be key in inducing the expression of defense-related genes, leading to the synthesis of phytoalexins like this compound.[13]

Caption: Simplified signaling pathway for elicitor-induced this compound production in potato.

References

- 1. Profiling beneficial phytochemicals in a potato somatic hybrid for tuber peels processing: phenolic acids and anthocyanins composition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jift.irost.ir [jift.irost.ir]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The biosynthetic pathway of potato solanidanes diverged from that of spirosolanes due to evolution of a dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. apsnet.org [apsnet.org]

- 10. Valorization of Potato Peels (Solanum tuberosum) Using Infrared-Assisted Extraction: A Novel Sprouting Suppressant and Antibacterial Agent [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Elicitor from Trichothecium roseum Activates the Disease Resistance of Salicylic Acid, Jasmonic Acid, and Ca2+-Dependent Pathways in Potato Tubers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Phytuberin using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phytuberin is a sesquiterpenoid phytoalexin produced by potato plants (Solanum tuberosum) in response to pathogen attack, particularly from the late blight-causing oomycete Phytophthora infestans[1][2]. As a key component of the plant's defense mechanism, the quantitative analysis of this compound is crucial for research in plant pathology, disease resistance, and the development of natural fungicides. Its chemical structure is C17H26O4 with a molecular weight of 294.4 g/mol [1]. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from potato tuber tissue using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and specific analytical technique ideal for complex matrices.

Principle

This method involves the extraction of this compound from a biological matrix, followed by separation and quantification using GC-MS. The sample is injected into the gas chromatograph, where compounds are vaporized and separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z). For quantitative analysis, Selected Ion Monitoring (SIM) mode is employed for its high sensitivity and specificity, monitoring characteristic ions of this compound to ensure accurate measurement even at low concentrations.

Experimental Workflow

Caption: Workflow for this compound extraction and GC-MS quantification.

Experimental Protocols

Materials and Reagents

-

Solvents: Methanol, Ethyl Acetate, Hexane (all GC or HPLC grade).

-

Standards: this compound analytical standard (purity >95%).

-

Internal Standard (IS): e.g., Methylarachidate or other suitable non-interfering compound.

-

Apparatus: Soxhlet extractor, rotary evaporator, vortex mixer, centrifuge, GC vials.

Sample Preparation and Extraction

This protocol is adapted from methodologies for extracting sesquiterpenoid stress metabolites from potato tubers[2][3].

-

Tissue Collection: Harvest the top 1-2 mm layer from potato tuber slices previously inoculated with P. infestans or a suitable elicitor and incubated for 72-96 hours to induce phytoalexin production[2]. Freeze the collected tissue immediately in liquid nitrogen and lyophilize.

-

Extraction:

-

Accurately weigh 1.0 g of the lyophilized, pulverized tissue into a centrifuge tube.

-

Add 10 mL of methanol and extract for 30-60 minutes with agitation[3].

-

Centrifuge the mixture and carefully transfer the methanol supernatant to a clean tube.

-

A second extraction of the pellet can be performed to ensure complete recovery[3].

-

-

Partitioning:

-

Combine the methanol extracts and evaporate to near dryness under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the residue in 5 mL of water.

-

Add 5 mL of ethyl acetate, vortex vigorously for 1 minute, and centrifuge to separate the phases.

-

Carefully collect the upper organic (ethyl acetate) phase. Repeat the partitioning twice more with fresh ethyl acetate[3].

-

-

Final Preparation:

-

Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.

-

Evaporate the solvent to complete dryness.

-

Reconstitute the residue in a precise volume (e.g., 200 µL) of methanol containing the internal standard at a known concentration.

-

Transfer the final solution to a GC vial for analysis.

-

GC-MS Instrumentation and Conditions

The following parameters are representative for the analysis of sesquiterpenoids and should be optimized for the specific instrument in use[4][5][6].

| Parameter | Recommended Condition |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | DB-5ms, HP-5ms, or similar non-polar column (30 m x 0.25 mm i.d., 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injector | Splitless mode |

| Injector Temperature | 250 °C |

| Oven Program | Initial 60 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min. |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230 °C |

| MS Quad Temp. | 150 °C |

| Acquisition Mode | Full Scan (m/z 40-450) for initial identification; Selected Ion Monitoring (SIM) for quantification. |

| SIM Ions for this compound | To be determined from the mass spectrum of a pure standard. Select one quantifier and at least two qualifier ions. |

Standard Preparation and Calibration

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Standards: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from approximately 0.1 µg/mL to 50 µg/mL.

-

Calibration Curve: Spike each calibration standard with the internal standard at the same concentration used for the samples. Analyze each standard using the established GC-MS method. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method Validation and Data Presentation

A full method validation should be performed according to ICH guidelines to ensure the method is specific, sensitive, linear, accurate, and precise[7][8]. The table below presents typical performance characteristics expected from a validated method.

Table 1: Representative Method Validation Data (Hypothetical Values)

| Parameter | Result |

| Linearity Range | 0.1 - 50 µg/mL |

| Correlation Coefficient (R²) | > 0.998 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Precision (RSD%) | |

| Intra-day | < 5% |

| Inter-day | < 10% |

| Accuracy (Recovery %) | |

| Low QC | 92% |

| Mid QC | 98% |

| High QC | 95% |

Note: These values are illustrative and should be experimentally determined.

Data Analysis and Quantification

-

Peak Identification: Identify the this compound peak in the sample chromatograms by comparing its retention time and mass spectrum (in full scan mode) or retention time and ion ratios (in SIM mode) with those of a pure standard.

-

Integration: Integrate the peak areas for this compound and the internal standard in all samples and standards.

-

Calculation: Calculate the peak area ratio (this compound/IS). Using the linear regression equation (y = mx + c) from the calibration curve, determine the concentration of this compound in the sample solution.

-

Final Concentration: Adjust the calculated concentration to account for the initial sample weight and reconstitution volume to report the final concentration in µg/g of tissue.

This application note outlines a comprehensive and robust GC-MS method for the quantitative analysis of this compound in potato tuber tissue. The detailed protocols for sample extraction and instrumental analysis, combined with a rigorous method validation, provide a reliable framework for researchers investigating plant-pathogen interactions and natural product chemistry. The use of SIM mode ensures high sensitivity and selectivity, making the method suitable for detecting trace levels of this compound.

References

- 1. 3aH-Furo(3,2-c)isobenzofuran-8-methanol, 5,5a,6,7,8,9-hexahydro-alpha,alpha,3a,5a-tetramethyl-, 8-acetate, (3aR,5aS,8R,9aR)- | C17H26O4 | CID 442387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. apsnet.org [apsnet.org]

- 3. apsnet.org [apsnet.org]

- 4. Determination of Sesquiterpenes in Wines by HS-SPME Coupled with GC-MS | MDPI [mdpi.com]

- 5. Gas chromatography mass spectrometry couple with quadrupole time-of-flight (GC-QTOF MS) as a powerful tool for profiling of oxygenated sesquiterpenes in agarwood oil - Arabian Journal of Chemistry [arabjchem.org]

- 6. Gas Chromatography–Mass Spectrometry Chemical Profiling and Radical Scavenging Potential of Sesquiterpene-Rich Essential Oil of Polygonum equisetiforme Sm.: In Silico Study on Hematopoietic Cell Kinase (Hck) and Human Peroxiredoxin 5 [mdpi.com]